2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-phenylthiazol-2-yl)acetamide

Description

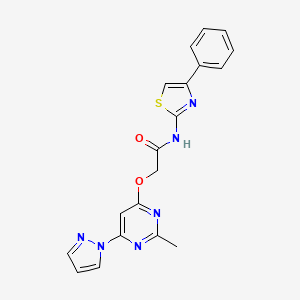

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring:

- A pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrazol-1-yl group at position 4.

- An ether linkage (oxy) connecting the pyrimidine to the acetamide backbone.

- A 4-phenylthiazol-2-yl group as the N-substituent of the acetamide.

Properties

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c1-13-21-16(25-9-5-8-20-25)10-18(22-13)27-11-17(26)24-19-23-15(12-28-19)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRPAIATWLKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.4 g/mol. The structure features a pyrimidine ring, a pyrazole moiety, and a thiazole group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 1797081-63-0 |

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown inhibitory effects on RET kinases associated with various cancer types. These compounds may serve as leads for developing targeted therapies against RET-gene-fusion-driven tumors.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Pyrazole derivatives are known to exhibit antibacterial activity; thus, the presence of this moiety in the compound suggests potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Studies have highlighted the neuroprotective and anti-neuroinflammatory properties of related compounds. The mechanism involves the inhibition of endoplasmic reticulum stress pathways and modulation of inflammatory cytokines, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it inhibits pathways associated with apoptosis and inflammation by modulating proteins such as ATF4 and NF-kB.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The compound's structure allowed it to effectively inhibit cell proliferation and induce apoptosis in cancer cells through targeted kinase inhibition.

Antimicrobial Evaluation

In another study, the antimicrobial efficacy of similar pyrazole-containing compounds was tested against multiple bacterial strains. The results indicated that these compounds had varying degrees of effectiveness, with some exhibiting IC50 values comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential as an anticancer agent . Its structural components suggest that it may interact with specific enzymes involved in cancer cell proliferation. In particular, derivatives of compounds containing pyrazole and pyrimidine rings have shown promise in inhibiting kinases associated with oncogenic pathways.

Case Study:

Research has indicated that similar compounds exhibit inhibitory effects on RET kinases, which are implicated in several cancers. These compounds have been tested in vitro and in vivo for their ability to suppress tumor growth in models driven by RET gene fusions.

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor , particularly targeting kinases. Kinase inhibitors are crucial in the development of therapies for various diseases, including cancer and inflammatory conditions.

Mechanism of Action:

The mechanism typically involves binding to the active site of the kinase, preventing substrate phosphorylation, which is essential for signal transduction pathways that promote cell division and survival .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , making it a candidate for further research into treatments for bacterial infections. The thiazole group is known for its biological activity against a range of pathogens.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

- Structural Differences :

- Replaces the ether (oxy) linkage with a thioether (thio) group.

- Substitutes the 1H-pyrazol-1-yl group with a pyridin-2-yl ring.

- The N-substituent is 3,4-dimethoxyphenyl instead of 4-phenylthiazol-2-yl .

- Pharmacological Activity :

- Synthesis :

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)

- Structural Differences: Features a 6-oxo-1,6-dihydropyrimidine core instead of a fully aromatic pyrimidine. Includes an amino group at position 4 of the pyrimidine. Retains the 4-phenylthiazol-2-yl acetamide group.

- Synthesis: Prepared via alkylation of 6-aminothiouracil with chloroacetamide derivatives under basic conditions .

2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 11f)

- Structural Differences: Replaces the pyrimidine-pyrazole system with a triazole-quinoxaline scaffold. Introduces a nitro group on the quinoxaline ring.

- Synthesis: Synthesized via copper-catalyzed click chemistry between azidoacetamide and alkynyloxy-nitroquinoxaline .

Comparative Analysis Table

Key Findings and Implications

Ether vs. Thioether Linkages :

- The oxy group in the target compound may enhance metabolic stability compared to the thio group in Epirimil, as thioethers are prone to oxidation .

- However, thioether linkages (as in Epirimil) may improve binding affinity to sulfur-interacting enzyme active sites .

Pyrazole’s smaller size may allow better penetration into hydrophobic pockets. The 4-phenylthiazol-2-yl group (shared with Compound 18 and 11f) likely contributes to π-π stacking interactions in target binding .

Synthetic Accessibility :

- Click chemistry (used for Compound 11f) provides modularity for introducing diverse substituents, whereas traditional alkylation (Epirimil, Compound 18) is less flexible but higher-yielding .

Q & A

Basic: What are the key synthetic routes and characterization methods for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation to introduce the acetamide group (e.g., coupling pyrimidine intermediates with thiazole derivatives) .

- Heterocyclic ring formation for the pyrazole and pyrimidine moieties, often requiring catalysts like Pd(0) for cross-coupling reactions .

- Purification via column chromatography or recrystallization, monitored by Thin Layer Chromatography (TLC) .

Characterization:

- Nuclear Magnetic Resonance (NMR) for verifying substituent positions and stereochemistry .

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Basic: Which functional groups dictate its reactivity and bioactivity?

Methodological Answer:

Key functional groups include:

- Pyrimidine-oxygen bridge : Influences hydrogen bonding with biological targets (e.g., kinases) .

- Thiazole-acetamide linkage : Modulates solubility and membrane permeability .

- Pyrazole ring : Enhances π-π stacking interactions in enzyme binding pockets .

Experimental validation involves competitive inhibition assays to map structure-activity relationships (SAR) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for pyrimidine functionalization .

- Machine Learning : Trained on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and temperatures for acylation steps .

- Feedback Loops : Experimental data (e.g., yields from ) refine computational models for future reaction design .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Comparative SAR Analysis : Use tables (e.g., ’s compound comparison) to correlate structural features (e.g., pyrazole vs. oxadiazole substitution) with activity trends .

- Free Energy Perturbation (FEP) : Computational modeling quantifies binding affinity differences caused by minor structural changes (e.g., methyl vs. ethyl groups) .

- Dose-Response Validation : Re-test disputed compounds under standardized assay conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .

Advanced: What experimental design strategies improve synthesis yield and reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .

- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time and microwave irradiation power for heterocyclic ring closure) .

- In-line Analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustment of reaction conditions .

Advanced: How to evaluate stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability Assays : Incubate the compound in buffers (pH 1–9) and quantify degradation via LC-MS. The acetamide group is prone to hydrolysis in acidic conditions, requiring enteric coating for oral delivery .

- Thermogravimetric Analysis (TGA) : Determines thermal stability during lyophilization .

- Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation hotspots (e.g., methyl groups on pyrimidine) .

Advanced: What strategies mitigate hazards during large-scale synthesis?

Methodological Answer:

- Catalyst Selection : Replace hazardous PdCl₂ with safer Pd(OAc)₂ for coupling reactions, reducing heavy metal waste .

- Solvent Substitution : Switch from carcinogenic DMF to cyclopentyl methyl ether (CPME) for greener acylation .

- Continuous Flow Chemistry : Minimize exposure to reactive intermediates (e.g., thioacetamide derivatives) by automating synthesis .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the phenylthiazole group with a pyridinylthiazole to reduce off-target kinase binding .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets instead of inhibiting them .

- Cryo-EM Mapping : Resolve target-compound interactions at atomic resolution to guide rational modifications .

Advanced: How to validate mechanisms of action using isotopic labeling?

Methodological Answer:

- ¹³C-Labeled Acetamide : Track metabolic incorporation into cellular proteins via LC-MS/MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-limiting steps in enzyme inhibition .

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Standardized Assay Protocols : Adhere to guidelines like NIH’s Assay Guidance Manual for kinase assays, controlling variables (e.g., ATP concentration, incubation time) .

- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability due to compound autofluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.